Home > Products > Screening Compounds P70167 > N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea - 1227954-51-9

N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Catalog Number: EVT-1736827
CAS Number: 1227954-51-9
Molecular Formula: C15H14F3N3O2
Molecular Weight: 325.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

    Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound with a monoclinic crystal structure. [] Its structure has been determined using X-ray diffraction techniques. []

N-(Methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

    Compound Description: This compound, N-(Methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide, is characterized by a monoclinic crystal structure. []

    Compound Description: Compound 30a has been identified as a potent and selective androgen receptor (AR) antagonist. [] It exhibits favorable pharmacokinetic properties, resulting in high skin exposure and low plasma exposure following topical administration. [] Studies in hair-growth and androgenetic alopecia (AGA) mouse models demonstrated potent hair-growth-promoting effects without noticeable toxicity. [] These findings suggest that compound 30a holds significant potential as a topical AR antagonist for treating AGA. []

N-(2-methyl-6-benzoxazolyl)-N′-1,5-naphthyridin-4-yl urea (SB334867)

    Compound Description: SB334867 is a potent and selective hypocretin receptor-1 (Hcrt-r1) antagonist. [] Studies demonstrated that SB334867 dose-dependently reduced reinstatement of ethanol-seeking behavior induced by ethanol-associated stimuli but did not affect reinstatement elicited by stimuli associated with a conventional reinforcer (SuperSac). []

(4-{4-[4-Methyl-6-(6-(trifluoromethyl)pyridin-3-ylamino)pyridazin-3-yl]phenyl}cyclohexyl)acetic acid

    Compound Description: This compound is structurally characterized by a trifluoromethyl (-CF3) group attached to a pyridazine ring, a cyclohexane ring, and an acetic acid moiety. []

    Compound Description: This particular compound exhibits distinct crystalline modifications. [, ]

    Compound Description: Characterized by its specific salt forms. []

N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751)

    Compound Description: ABT-751 is an antimitotic and antivascular agent. [] It displays potent in vivo antitumor activity. []

    Compound Description: This compound has several known crystalline forms, including a dihydrate hydrochloride salt (Form A), [] a monohydrochloride monohydrate, [] a monophosphate salt, [] a diphosphate salt, [] a sulfate salt, [] a methanesulfonate salt, [] an ethanesulfonate salt, [] a benzenesulfonate salt, [] and a p-toluenesulfonate salt. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

    Compound Description: MK-0364, also known as taranabant, is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [, ] It exhibits oral activity in rodent models of obesity by inhibiting food intake and weight gain. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

    Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. [] It has shown promise in preclinical studies for the potential treatment of diseases related to ACAT-1 overexpression. []

[N‐methyl‐11C]‐3‐[(6‐dimethylamino)pyridin‐3‐yl]‐2,5‐dimethyl‐N, N‐dipropylpyrazolo[1,5‐a]pyrimidine‐7‐amine (R121920)

    Compound Description: R121920 is a highly selective CRF1 antagonist that has been radiolabeled for potential use as a PET ligand in imaging studies. []

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide) (compound 9b)

    Compound Description: Compound 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor. [] It has been shown to ameliorate Aβ1-42-induced Alzheimer's disease in SD rats by inhibiting oxidative stress and apoptosis. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

    Compound Description: The synthesis of this compound, achieved through a multistep reaction involving a Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration sequence under microwave irradiation, yielded a novel polyheterocyclic structure. []

(4-(Trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone

    Compound Description: This particular group of compounds is characterized by a trifluoromethyl group, a hexahydropyrimidine ring bearing a thioxo substituent, and a methoxyphenyl ketone moiety. []

2-[6-Chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME)

    Compound Description: CLINME is a radioligand specifically designed for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). []

    Compound Description: This compound is known to form acid addition salts, specifically with citric acid, hydrochloric acid, methanesulfonic acid, oxalic acid, and tartaric acid. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

    Compound Description: SN003 acts as a potent and selective antagonist for corticotropin-releasing factor 1 (CRF1) receptors. []

    Compound Description: This family of compounds has shown promising anxiolytic activity in pharmacological studies. []

    Compound Description: The structure of this compound has been elucidated through X-ray crystallography. [, ]

2-(3,5-Bis-trifluoromethylphenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide

    Compound Description: This compound exhibits a high binding affinity for the NK-1 receptor and is therefore under investigation for its potential in treating diseases associated with this receptor. []

2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide

    Compound Description: This compound, synthesized as part of a research effort to develop novel compounds, has had its structure determined through single-crystal X-ray diffraction analysis. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    Compound Description: This compound has been successfully synthesized using a microwave-assisted reaction involving 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol. []

Overview

N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a synthetic organic compound classified as a urea derivative. With the chemical formula C15H14F3N3O2C_{15}H_{14}F_{3}N_{3}O_{2} and a molecular weight of approximately 325.286g/mol325.286\,g/mol, this compound has garnered attention in various fields, including medicinal chemistry, agriculture, and materials science due to its diverse applications and biological activities .

Source and Classification

This compound is synthesized through organic chemistry methods and is categorized under urea derivatives, which are known for their ability to interact with biological systems, making them valuable in drug development and other scientific applications. Its unique structure, which includes a methoxyphenyl group and a trifluoromethylpyridine moiety, contributes to its potential efficacy in various biological contexts .

Synthesis Analysis

Methods

The synthesis of N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves the reaction of 4-methoxyaniline with 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride. This reaction is conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane under controlled temperature conditions. The process yields the desired urea derivative through nucleophilic substitution reactions .

Technical Details

In an industrial context, similar synthetic routes may be employed but on a larger scale. Continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are often used to isolate high-purity products from the reaction mixture.

Molecular Structure Analysis

Structure

The molecular structure of N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can be represented as follows:

Structure C15H14F3N3O2\text{Structure }\text{C}_{15}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{2}

This structure features a urea functional group bonded to both a methoxyphenyl group and a trifluoromethylpyridine moiety. The trifluoromethyl group is particularly notable for its influence on the compound's lipophilicity and biological activity .

Data

The compound has a melting point that typically ranges between 223–225 °C, indicating its stability at elevated temperatures. Spectroscopic data such as infrared (IR) spectra and nuclear magnetic resonance (NMR) spectra provide further insights into its structural characteristics .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can participate in various chemical reactions:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols under basic conditions for substitution reactions . The specific products formed depend on the reagents and conditions utilized.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, thereby modulating their activity. For example, interactions with the BRAF protein have been noted, indicating potential applications in cancer treatment by inhibiting specific pathways involved in tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits several notable physical properties:

  • Molecular Weight: 325.286g/mol325.286\,g/mol
  • Melting Point: 223–225 °C
  • Storage Temperature: Ambient conditions are suitable for storage.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like dichloromethane.
  • Stability: Stable under normal laboratory conditions but sensitive to strong oxidizing agents.

These properties are crucial for understanding its behavior in various applications and formulations .

Applications

N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has several significant applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated as a potential enzyme inhibitor or receptor modulator.
  • Medicine: Explored for therapeutic potential in treating diseases such as cancer or inflammation.
  • Industry: Utilized in developing agrochemicals and materials with specific properties tailored for particular applications .

This compound exemplifies the intersection of synthetic chemistry and biological application, showcasing its versatility across multiple scientific domains.

Introduction to Urea-Based Pharmacophores in Medicinal Chemistry

Role of Diaryl Urea Scaffolds in Targeted Drug Design

Diaryl ureas exhibit distinctive molecular recognition properties that enable high-affinity binding to therapeutic targets. Large-scale analysis of 158 high-resolution crystal structures of diaryl urea-protein complexes reveals that binding affinity primarily derives from synergistic non-covalent interactions: hydrogen bonding (60-80% occurrence), CH-π stacking (40-60%), and π-π stacking (25-40%) [1]. The urea carbonyl participates in hydrogen bonds with backbone amide groups in kinase hinge regions, while the aromatic rings engage in hydrophobic contacts within binding pockets. Quantum chemical calculations at the B2PLYP/def2-QZVP level demonstrate that CH-π interactions contribute significantly (ΔG = –3.5 to –5.2 kcal/mol) to binding energetics, comparable to conventional hydrogen bonds [1]. This multi-modal interaction profile enables diaryl ureas to achieve both high specificity and adaptability across diverse targets, including VEGFR-2, RAF kinases, and stress-activated protein kinases [1] [4].

Table 1: Interaction Profiles of Diaryl Ureas in Protein Complexes

Interaction TypeFrequency (%)Avg. Energy Contribution (kcal/mol)Key Functional Role
Hydrogen bonding60-80–4.8 to –7.3Target specificity
CH-π stacking40-60–3.5 to –5.2Hydrophobic anchoring
π-π stacking25-40–4.0 to –6.1Binding affinity
Cation-π10-20–2.8 to –4.5Electrostatic complementarity
XH-π (X=O,N,S)15-30–3.0 to –4.8Stability enhancement

Structural Evolution of N,N′-Diaryl Ureas in Antiproliferative Agents

Structure-activity relationship (SAR) studies have systematically mapped the impact of diaryl urea modifications on antiproliferative activity. Key structural variables include: (1) aromatic ring substituents, (2) linker flexibility between rings, and (3) replacement of ester groups with amide bioisosteres. Comparative profiling against A549 (lung) and HT-29 (colon) cancer cell lines demonstrates that amide-linked derivatives exhibit 3-8× greater potency than ester-linked analogues due to enhanced hydrogen-bonding capacity and metabolic stability [2] [4]. Compound 6a – featuring a benzo[b]thiophene distal ring, 4-chloro proximal phenyl, and amide linker – achieves IC₅₀ values of 2.566 µM (A549) and 15.28 µM (HT-29), rivaling sorafenib (IC₅₀ = 2.913 µM and 14.01 µM) [2] [4]. Linear extension via methylene spacers further improves activity by enabling deeper penetration into hydrophobic binding pockets. For instance, compound 6d (with methylene spacer) shows 64% greater potency against HT-29 cells than its non-spacered counterpart 6c [4].

Table 2: Antiproliferative Activity of Engineered Diaryl Ureas

CompoundR₁ (Proximal)R₂ (Distal)LinkerIC₅₀ (µM) A549IC₅₀ (µM) HT-29
6a4-ClBenzo[b]thiopheneAmide2.56615.28
6fHPhenylAmide2.25022.89
6d4-ClPhenylAmide*30.6658.50
9a4-ClBenzo[b]thiopheneEster99.67114.4
9fHPhenylEster66.33143.3
Sorafenib2.91314.01

  • Includes methylene spacer group

Molecular docking confirms these derivatives occupy the VEGFR-2 ATP-binding site analogously to sorafenib, forming critical hydrogen bonds with Cys919 and hydrophobic contacts with Leu840/Phe918 [4]. The 4-chloro substituent enhances activity by filling a hydrophobic subpocket, while methyl groups improve van der Waals contacts with aliphatic kinase residues [2].

Rationale for Methoxyphenyl and Trifluoromethylpyridyl Substitutions

The specific substitution pattern in N-(4-methoxyphenyl)-N′-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea optimizes electronic, steric, and pharmacokinetic properties. The 4-methoxyphenyl group serves dual roles: (1) its electron-donating methoxy group enhances aromatic ring electron density, strengthening CH-π/π-π interactions (ΔΔG = –1.8 kcal/mol vs unsubstituted phenyl) [1], and (2) the methoxy oxygen acts as a hydrogen bond acceptor with conserved water networks in kinase pockets [6]. The 2-methyl-6-(trifluoromethyl)pyridyl moiety contributes critically to binding through:

  • Hydrophobicity: The –CF₃ group exhibits high logP (π = 0.88) and fills lipophilic pockets inaccessible to polar groups [1] [7]
  • Steric occlusion: Ortho-methyl group enforces a bioactive conformation by restricting urea bond rotation [6]
  • Electrostatic potential: The electron-deficient pyridine ring engages in dipole-stabilized stacking with phenylalanine residues [1]Quantum mechanical analyses confirm the trifluoromethyl group’s strong electrostatic potential (–16.8 kcal/mol) enhances dispersion forces with aromatic protein residues [1]. This substitution profile balances target affinity with physicochemical properties, as evidenced by the compound’s calculated logP of 3.2 ± 0.3 and polar surface area of 70.8 Ų – values consistent with oral bioavailability [3] [5].

Properties

CAS Number

1227954-51-9

Product Name

N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

IUPAC Name

1-(4-methoxyphenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Molecular Formula

C15H14F3N3O2

Molecular Weight

325.29 g/mol

InChI

InChI=1S/C15H14F3N3O2/c1-9-12(7-8-13(19-9)15(16,17)18)21-14(22)20-10-3-5-11(23-2)6-4-10/h3-8H,1-2H3,(H2,20,21,22)

InChI Key

WZEASNLZWHUMQQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.